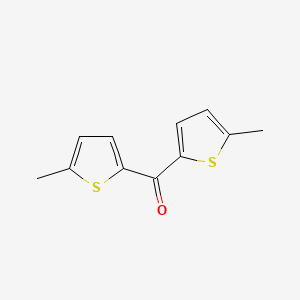

Bis(5-methylthiophen-2-yl)methanone

Description

Context within Heterocyclic Ketone Chemistry

Heterocyclic ketones constitute a significant class of organic compounds characterized by a ketone functional group incorporated within a heterocyclic ring system or attached to it. These compounds are pivotal in organic synthesis and medicinal chemistry due to their versatile reactivity and diverse biological activities. The presence of heteroatoms like sulfur, nitrogen, and oxygen within the ring system imparts unique electronic and steric properties, influencing their interaction with biological targets.

Bis(5-methylthiophen-2-yl)methanone is a prime example of a diaryl ketone where the aryl groups are five-membered, sulfur-containing heterocyclic thiophene (B33073) rings. The methyl substitution at the 5-position of both thiophene rings can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design. The carbonyl linker between the two thiophene rings provides a degree of rotational flexibility, allowing the molecule to adopt various conformations, which can be critical for binding to specific protein targets.

Significance in Thiophene-Containing Molecular Design

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. The thiophene ring is a bioisostere of the benzene (B151609) ring, offering similar aromatic character but with different electronic properties and the potential for hydrogen bonding through the sulfur atom.

The incorporation of two methyl-substituted thiophene rings in this compound makes it an attractive scaffold for the design of novel molecules. The thiophene moieties can be further functionalized at various positions to modulate the compound's biological activity and physicochemical properties. The symmetrical nature of the molecule also offers a unique starting point for the synthesis of more complex, non-symmetrical derivatives with potentially enhanced or novel biological activities. For instance, the synthesis of various bis-heterocyclic compounds containing sulfur atoms has been shown to lead to derivatives with significant antioxidant and enzyme inhibitory activities. nih.gov

Research Trajectories for this compound

Current and future research on this compound is likely to follow several key trajectories. A primary focus will be on the synthesis of a diverse library of its derivatives. By introducing different substituents on the thiophene rings, researchers can systematically explore the structure-activity relationships (SAR) for various biological targets.

Another important research avenue is the investigation of its potential as a precursor for the synthesis of novel conjugated polymers. Thiophene-based polymers are renowned for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The methanone (B1245722) bridge in this compound could be chemically modified to create extended π-conjugated systems with interesting photophysical properties. Research on related bis(thienyl)methanones has indicated their potential as building blocks for such materials. nih.gov

Furthermore, detailed studies on the compound's reactivity, including its behavior with various electrophiles and nucleophiles, will provide a deeper understanding of its chemical nature and facilitate the design of new synthetic methodologies. The biological evaluation of this compound and its derivatives against a wide range of diseases is also a critical area for future investigation. For example, studies on similar (2,4-bis(arylamino)thiazol-5-yl)(thiophen-2-yl)methanone derivatives have shown significant antibacterial activity. ijpsr.com

Structure

2D Structure

Properties

IUPAC Name |

bis(5-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHATWWZMQPBRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=CC=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 5 Methylthiophen 2 Yl Methanone and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of bis(5-methylthiophen-2-yl)methanone often involve the formation of the central carbonyl bridge in a single step from readily available starting materials.

Acylation Reactions of Methylthiophenes

Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones, including those derived from thiophene (B33073). google.com This reaction typically involves the treatment of an aromatic compound, in this case, 2-methylthiophene (B1210033), with an acylating agent in the presence of a Lewis acid catalyst. google.com For the synthesis of this compound, one equivalent of an appropriate acylating agent would react with two equivalents of 2-methylthiophene.

Common acylating agents include acyl halides (e.g., phosgene (B1210022) or its derivatives) and carboxylic anhydrides. google.com Lewis acids such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or titanium tetrachloride (TiCl4) are frequently employed to activate the acylating agent and facilitate the electrophilic aromatic substitution on the electron-rich thiophene ring. google.comcore.ac.uk The reaction generally proceeds with high regioselectivity, with acylation occurring predominantly at the C5 position of 2-methylthiophene, which is the most nucleophilic site. uop.edu.pkpearson.com

| Catalyst | Acylating Agent | Solvent | Yield (%) | Reference |

| ZnCl2 | Acetic Anhydride | Acetic Acid | up to 95 | |

| AlCl3 | Acyl Chlorides | Not specified | High | core.ac.uk |

| TiCl4 | N-Acylbenzotriazoles | Dichloromethane | Good to Excellent | core.ac.uk |

Condensation Reactions for Carbonyl Formation

Condensation reactions provide another direct route to diaryl ketones. These methods often involve the reaction of two thiophene derivatives, one of which is activated to facilitate the formation of the carbonyl linkage. For instance, the reaction of a thiophene Grignard reagent with a thiophene carbonyl derivative can lead to the desired ketone.

Furthermore, oxidative coupling reactions can be employed. While not a direct condensation in the traditional sense, methods like the Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, can be adapted for the synthesis of diaryl ketones. rsc.org

Multi-Step Synthetic Strategies

Multi-step syntheses offer greater control over the final structure and allow for the introduction of a wider range of functional groups. These strategies often involve the construction of the thiophene rings followed by the formation of the central ketone.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate. wikipedia.orgthermofisher.comorganic-chemistry.org This method is highly versatile and tolerates a wide variety of functional groups, making it suitable for the synthesis of complex molecules. thermofisher.comnih.gov

For the synthesis of this compound, a typical Stille coupling approach would involve the reaction of 2-bromo-5-methylthiophene (B1266114) with an organostannane derivative of 5-methyl-2-acylthiophene, or vice versa, in the presence of a palladium catalyst such as Pd(PPh3)4. nih.gov The reaction mechanism involves an oxidative addition of the thiophene halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Reference |

| Pd(PPh3)4 | Organotin Aromatic Compound | Aryl Halide | Not specified | nih.gov |

| Pd(OAc)2/Dabco | Organotin Compound | Aryl Halide | Not specified | organic-chemistry.org |

Reactions Involving Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents are highly reactive organomagnesium compounds that are excellent nucleophiles. wikipedia.orglibretexts.orgmasterorganicchemistry.com They are commonly used to form carbon-carbon bonds. wikipedia.org In the context of synthesizing this compound, a Grignard reagent prepared from 2-bromo-5-methylthiophene can be reacted with a suitable electrophile to introduce the carbonyl group.

A common strategy involves the reaction of the 5-methyl-2-thienylmagnesium halide with an acylating agent like a 5-methyl-2-thiophenecarboxylic acid derivative (e.g., an ester or an acid chloride). youtube.com The Grignard reagent adds to the carbonyl carbon of the electrophile, and after an aqueous workup, the desired ketone is obtained. libretexts.orgmnstate.edu Care must be taken to exclude water and other protic sources from the reaction mixture, as Grignard reagents are also strong bases. libretexts.orgyoutube.com

| Reagent | Electrophile | Product | Reference |

| 5-methyl-2-thienylmagnesium halide | 5-methyl-2-thiophenecarbonyl chloride | This compound | youtube.com |

| 5-methyl-2-thienylmagnesium halide | 5-methyl-2-thiophenecarboxylate ester | This compound | masterorganicchemistry.com |

Intramolecular Cyclization Pathways (e.g., Electrophilic Aromatic Substitution)

Intramolecular cyclization reactions can be a powerful tool for the synthesis of thiophene-containing cyclic ketones, which can be precursors to or derivatives of this compound. mdpi.comresearchgate.net These pathways often involve the formation of a new ring through an intramolecular electrophilic aromatic substitution reaction. pearson.comuoanbar.edu.iq

For example, a suitably substituted acyclic precursor containing two thiophene moieties and a latent carbonyl group can be induced to cyclize under acidic or Lewis acidic conditions. The electrophilic center, often a carbocation generated in situ, attacks the electron-rich thiophene ring to form the cyclic ketone. The regioselectivity of the cyclization is governed by the substitution pattern on the thiophene rings and the length and nature of the linking chain. mdpi.comresearchgate.net

Defunctionalization Concepts in Thiophene-Derived Ketone Synthesis

Defunctionalization is a strategic approach in organic synthesis where a functional group is removed from a molecule. In the context of thiophene-derived ketones, this can be a crucial step to arrive at the desired target structure from a more complex or readily available starting material. One common strategy involves the removal of activating or directing groups that were necessary for an earlier synthetic step.

A notable example of a defunctionalization approach is the Fiesselmann thiophene synthesis. This method allows for the regiocontrolled assembly of trisubstituted thiophenes under mild conditions from the reaction of ynones or ynoates with mercaptoacetates. core.ac.uk The resulting thiophene-2-carboxylate (B1233283) derivatives contain a carboxylate group that can be subsequently removed. This two-step process, involving initial functionalization followed by defunctionalization, provides a versatile route to thiophenes that might be otherwise difficult to access directly. The use of ynone trifluoroborate salts in this reaction has been shown to be effective, leading to thiophenes with boronate and carboxylate ester groups. core.ac.uk The carboxylate group can then be removed through standard decarboxylation procedures.

Another relevant concept is the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form a thiophene ring. organic-chemistry.org While this is a cyclization reaction rather than a direct defunctionalization of a pre-existing thiophene, it represents a convergent approach where acyclic, difunctional precursors are transformed into the target heterocyclic system. The mechanism is thought to proceed through the formation of a thioketone intermediate, although the exact pathway is still a subject of investigation. organic-chemistry.org

Traditional methods for synthesizing thiophene-substituted ketones often involve multi-step procedures. researchgate.net More recent developments focus on more direct and efficient routes, such as the manganese-catalyzed dehydrogenative coupling of 2-thiophenemethanol (B153580) with ketones. researchgate.net This method, while not a defunctionalization reaction in the classical sense, offers a greener alternative to traditional multi-step syntheses that may involve functional group interconversions and subsequent removal of activating groups.

Green and Novel Synthetic Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. Microwave-assisted synthesis and one-pot reactions are at the forefront of these "green" chemistry initiatives, offering substantial advantages over conventional heating methods. unito.it

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved selectivity. unito.it The rapid, volumetric heating provided by microwaves can accelerate reactions that are sluggish under conventional heating. unito.it

In the realm of thiophene chemistry, microwave-assisted synthesis has been successfully employed for various transformations. For instance, the Suzuki coupling of thienyl boronic acids with thienyl bromides has been performed under solvent-free, microwave-assisted conditions using aluminum oxide as a solid support. researchgate.net This approach provides a rapid and efficient route to thiophene oligomers. researchgate.net For example, quinquethiophene was synthesized in just 11 minutes with a 74% yield. researchgate.net

Microwave-assisted Paal-Knorr reactions have also been developed for the synthesis of polysubstituted thiophenes from 1,4-diketones. organic-chemistry.orgorganic-chemistry.org This method offers a versatile and efficient alternative to traditional heating. Furthermore, microwave irradiation has been utilized in the synthesis of 2-amino-thiophene-3-carboxylic derivatives under solvent-free conditions, highlighting the potential for greener reaction protocols. researchgate.net

The following table summarizes some examples of microwave-assisted synthesis of thiophene derivatives:

| Reactants | Product | Conditions | Reaction Time | Yield | Reference |

| 2-Bromo-2,2'-bithiophene and bis(pinacolato)diboron | Quaterthiophene | Microwave, Aluminum oxide support | 6 min | 65% | researchgate.net |

| Dibromoterthiophene and thienylboronic acid | Quinquethiophene | Microwave, Aluminum oxide support | 11 min | 74% | researchgate.net |

| Ketones, cyanoacetates, and sulfur | 2-Amino-thiophene-3-carboxylic derivatives | Microwave, solvent-free, morpholine (B109124) catalyst | Several min | High | researchgate.net |

| 2-Amino-3-thiophene-carbonitriles and ketones | Amino-thieno[2,3-b]pyridines | Microwave, Yb(OTf)3 catalyst, silica (B1680970) gel | 5 min | Good to excellent | mdpi.com |

| Aliphatic/aryl/heteroaryl aldehydes, malononitrile, and thiophenol | 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Microwave, ZnCl2 catalyst | Shortened | Moderate to good | mdpi.com |

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. These sequences are particularly valuable in the synthesis of complex molecules like thiophene derivatives.

A notable example is the one-pot synthesis of a 4(3H)-quinazolinone derivative that involves a sequence of C-H arylation, reduction, and carbonylation reactions. unito.it This process utilizes a palladium nanocatalyst and is carried out in a pressure-resistant microwave reactor, allowing for changes in the gas atmosphere for each sequential step. unito.it

The Gewald aminothiophene synthesis is a classic example of a one-pot, multi-component reaction. pharmaguideline.comderpharmachemica.com It involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to produce 2-aminothiophenes. derpharmachemica.com This reaction is highly efficient for the synthesis of a wide range of substituted aminothiophenes.

Furthermore, one-pot methodologies have been developed for the synthesis of highly substituted thiophenes from thiomorpholides and α-haloketones. organic-chemistry.org Similarly, a one-pot, multi-component reaction combining aldehydes, malononitrile, and thiophenol in the presence of a Lewis acid catalyst has been used to synthesize 6-amino-3,5-dicarbonitrile-2-thio-pyridines, with microwave irradiation further enhancing the reaction efficiency. mdpi.com

The following table provides examples of one-pot syntheses of thiophene derivatives:

| Reactants | Product | Catalyst/Conditions | Reference |

| 2-Methylthiophene and bromonitrobenzene | 4(3H)-quinazolinone derivative | Pd/CβCAT, sequential gas atmospheres (arylation, reduction, carbonylation) | unito.it |

| Ketone, β-acetonitrile, and elemental sulfur | 2-Aminothiophenes | Base-catalyzed (Gewald synthesis) | derpharmachemica.com |

| Thiomorpholides and α-haloketones | Highly substituted thiophenes | One-pot method | organic-chemistry.org |

| Aldehydes, malononitrile, and thiophenol | 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | ZnCl2, conventional heating or microwave | mdpi.com |

| Ynone trifluoroborate salts and methyl thioglycolate | Thiophene trifluoroborate salts | Cs2CO3, MgSO4 in MeOH | core.ac.uk |

Chemical Reactivity and Mechanistic Studies of Thiophene Based Methanones

Reactions at the Carbonyl Group

The carbonyl group in bis(5-methylthiophen-2-yl)methanone is a key site for nucleophilic attack, a fundamental reaction in organic chemistry. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.

Nucleophilic Additions

Nucleophilic addition is a characteristic reaction of ketones. youtube.comyoutube.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the general behavior of ketones and related thiophene (B33073) derivatives.

Common nucleophiles that can add to the carbonyl group include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydrides (from sources like NaBH₄ and LiAlH₄), and cyanide ions. youtube.comyoutube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the protonation of the oxygen atom. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Alkyl/Aryl | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

This table represents expected products based on general ketone reactivity.

Condensation with Heteroatom Nucleophiles

The carbonyl group of this compound can also undergo condensation reactions with various heteroatom nucleophiles, particularly primary amines and their derivatives. youtube.com These reactions typically involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new double bond.

Table 2: Condensation Reactions with Heteroatom Nucleophiles

| Reagent | Product Type |

|---|---|

| Primary Amine (RNH₂) | Imine (Schiff Base) |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazone |

This table represents expected products based on general ketone chemistry.

Reactivity of the Thiophene Rings

The thiophene rings in this compound are aromatic and undergo electrophilic substitution reactions, a hallmark of aromatic systems. The sulfur atom influences the reactivity and regioselectivity of these substitutions.

Electrophilic Substitution Reactions

Thiophene is known to be more reactive towards electrophilic substitution than benzene (B151609), with the substitution occurring preferentially at the C2 (α) position. uoanbar.edu.iq In this compound, the positions adjacent to the sulfur atom (C5) are already substituted with methyl groups. The carbonyl group acts as a deactivating group, withdrawing electron density from the thiophene rings and making them less reactive towards electrophiles than thiophene itself. The substitution is expected to occur at the C4 position (meta to the carbonyl group and ortho to the methyl group).

Typical electrophilic substitution reactions include nitration, sulfonation, and Friedel-Crafts reactions. libretexts.orgyoutube.com For example, nitration would involve the use of a nitrating mixture (concentrated nitric and sulfuric acids) to introduce a nitro group onto the thiophene ring. youtube.com

Table 3: Common Electrophilic Substitution Reactions

| Reaction | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro substituted derivative |

| Sulfonation | SO₃, H₂SO₄ | 4-Sulfonic acid substituted derivative |

This table represents expected products based on the general principles of electrophilic aromatic substitution on thiophene rings.

C-H Bond Functionalization and Arylation

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying aromatic systems. Transition-metal-catalyzed C-H activation has become a powerful tool for the arylation of heterocycles. rsc.orgyoutube.com While specific studies on the C-H arylation of this compound are limited, related thiophene derivatives have been successfully functionalized using palladium catalysts in the presence of an aryl halide. mdpi.com These reactions typically proceed via a catalytic cycle involving oxidative addition, C-H activation, and reductive elimination. The regioselectivity of such reactions can often be controlled by the choice of catalyst and directing groups.

Halogenation and Other Substituent Modifications

Halogenation of thiophenes is a common electrophilic substitution reaction. Reagents like bromine (Br₂) and N-bromosuccinimide (NBS) can be used to introduce bromine atoms onto the thiophene ring. youtube.com In the case of this compound, halogenation is expected to occur at the C4 position. A study on a similar compound, 1,6-di(thiophen-2-yl)hexane-1,6-dione, demonstrated successful bromination. nih.gov

Furthermore, the existing methyl groups on the thiophene rings could potentially be modified through radical halogenation followed by nucleophilic substitution, although this would require more forcing conditions and might compete with reactions on the aromatic ring.

Table 4: Halogenation of Thiophene Rings

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| Bromine (Br₂) in a suitable solvent | Electrophilic Aromatic Substitution | 4-Bromo substituted derivative |

This table represents expected products based on known halogenation reactions of thiophenes.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving thiophene-based methanones, such as this compound, is primarily centered on the principles of electrophilic aromatic substitution (EAS). The synthesis of these compounds typically proceeds via a Friedel-Crafts acylation reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.

The generally accepted mechanism for the Friedel-Crafts acylation of a substituted thiophene, like 2-methylthiophene (B1210033), to form a di(thienyl)methanone involves several key steps. The reaction is initiated by the activation of an acylating agent, commonly an acyl chloride or anhydride, with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com This interaction generates a highly electrophilic acylium ion, which is resonance-stabilized. sigmaaldrich.com

The electron-rich thiophene ring, acting as a nucleophile, then attacks the acylium ion. masterorganicchemistry.com This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the thiophene ring, leading to the formation of a carbocation intermediate known as a sigma complex or an arenium ion. masterorganicchemistry.comwikipedia.org The presence of the methyl group on the thiophene ring in a compound like 2-methylthiophene influences the regioselectivity of this attack. The methyl group is an activating group, donating electron density to the ring and making it more reactive than benzene towards electrophilic substitution. rsc.org This activating effect preferentially directs the electrophilic attack to the vacant α-position (C5) of the 2-methylthiophene ring, which is both kinetically and thermodynamically favored. researchgate.net

Finally, a weak base, such as the AlCl₄⁻ complex formed during the initial activation step, abstracts a proton from the carbon atom bearing the new acyl group. wikipedia.org This step restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final acylated thiophene product. In the case of this compound synthesis, this process would occur with a second equivalent of 2-methylthiophene reacting with the initially formed acyl-substituted intermediate or by using a suitable di-thienyl acylating agent.

It is important to note that in Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. wikipedia.org Therefore, a stoichiometric amount of the catalyst is often required. The final product is typically liberated by an aqueous workup which hydrolyzes this complex. wikipedia.org

Research on the Friedel-Crafts acylation of 2,5-dimethylthiophene (B1293386) has further refined the understanding of these reactions. Studies have shown that the use of pyridine (B92270) as a hydrogen chloride acceptor during the acylation of 2,5-dimethylthiophene with various acylating agents in the presence of aluminum chloride can lead to good yields of the corresponding ketone products. researchgate.net

The table below summarizes the key mechanistic steps and influencing factors in the formation of thiophene-based methanones.

| Step | Description | Key Intermediates/Species | Influencing Factors |

| 1. Electrophile Generation | The Lewis acid catalyst activates the acylating agent (e.g., acyl chloride) to form a highly reactive electrophile. | Acylium ion (R-C≡O⁺) | Strength of the Lewis acid, nature of the acylating agent. |

| 2. Nucleophilic Attack | The π-electrons of the thiophene ring attack the electrophilic acylium ion. This is the rate-determining step. | Sigma complex (arenium ion) | Electron density of the thiophene ring, presence of activating/deactivating substituents. |

| 3. Deprotonation | A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. | Di(thienyl)methanone product | Presence of a suitable base (e.g., AlCl₄⁻). |

The regioselectivity of the electrophilic attack on substituted thiophenes is a critical aspect of the reaction mechanism. The table below outlines the directing effects of substituents on the thiophene ring.

| Substituent Position | Substituent Type | Directing Effect on Electrophilic Attack |

| C2-position | Activating (e.g., -CH₃) | Primarily directs to the C5-position. |

| C3-position | Activating (e.g., -CH₃) | Primarily directs to the C2 and C5-positions. |

| C2-position | Deactivating (e.g., -COR) | Directs to the C4 and C5-positions. |

Spectroscopic and Crystallographic Characterization of Bis 5 Methylthiophen 2 Yl Methanone

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Bis(5-methylthiophen-2-yl)methanone is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Due to conjugation with the two thiophene (B33073) rings, this peak is anticipated to appear at a lower wavenumber compared to a simple aliphatic ketone. The presence of the thiophene rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1400 cm⁻¹ region, and C-S stretching modes. The methyl groups would exhibit characteristic C-H stretching and bending vibrations.

For comparison, the related compound Di(thiophen-2-yl)methanone shows a strong carbonyl absorption. While specific numerical data from peer-reviewed sources for the target compound is scarce, the analysis of its constituent parts and parent structures provides a reliable prediction of its vibrational spectrum.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Carbonyl (C=O) Stretch | 1630-1650 | Strong | Lower frequency due to conjugation with thiophene rings. |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Characteristic of thiophene ring C-H bonds. |

| Aliphatic C-H Stretch | 3000-2850 | Medium | From the methyl (CH₃) groups. |

| Aromatic C=C Stretch | 1600-1400 | Medium-Variable | Multiple bands expected from the thiophene rings. |

| C-H Bending | 1450-1375 | Medium | From the methyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's C₂ symmetry. Three distinct signals are predicted: one for the methyl protons and two for the thiophene ring protons.

Methyl Protons (CH₃): A singlet integrating to 6 protons, likely appearing in the range of δ 2.5 ppm. This is consistent with the chemical shift for a methyl group attached to a thiophene ring. For instance, the methyl protons in 2-Methylthiophene (B1210033) appear at approximately δ 2.5 ppm. chemicalbook.com

Thiophene Protons (H-3/H-4): Two doublets are expected for the two non-equivalent protons on each thiophene ring. The proton at position 4 (H-4) is expected to be a doublet coupled to the proton at position 3 (H-3). The proton at position 3 (H-3) will also be a doublet. These would likely appear in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group. In 5-Methylthiophene-2-carboxaldehyde , a structurally similar fragment, the ring protons appear at distinct chemical shifts, confirming the electronic differentiation. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ | ~2.5 | Singlet | - | 6H |

| H-4 (Thiophene) | 7.0-7.2 | Doublet | ~3.5-4.0 | 2H |

The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each chemically unique carbon atom. Due to the molecule's symmetry, five distinct carbon signals are expected.

Carbonyl Carbon (C=O): This will be the most downfield signal, expected in the range of δ 180-185 ppm.

Thiophene Carbons: Four signals are expected for the thiophene ring carbons. The carbon attached to the carbonyl group (C-2) will be significantly downfield, likely around δ 140-145 ppm. The carbon bearing the methyl group (C-5) will also be downfield. The two other carbons (C-3 and C-4) will appear at intermediate chemical shifts typical for thiophene rings.

Methyl Carbon (CH₃): This signal will be the most upfield, typically around δ 15 ppm.

Data from related compounds supports these predictions. For example, the carbonyl carbon in Di(thiophen-2-yl)methanone is observed in the expected downfield region, and the ring carbons of 2-Methylthiophene provide a baseline for the expected shifts of the substituted thiophene rings in the target molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O | 180-185 |

| C-2 (Thiophene) | 140-145 |

| C-5 (Thiophene) | 145-150 |

| C-3 (Thiophene) | 135-140 |

| C-4 (Thiophene) | 127-130 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₀OS₂), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. This experimental measurement is crucial for confirming the molecular formula.

Theoretical [M+H]⁺ for C₁₁H₁₁OS₂⁺: 223.0297

An experimental HRMS measurement matching this value to within a few parts per million would provide strong evidence for the compound's identity. HRMS data for similar structures, such as (7-methylbenzo[b]thiophen-2-yl)(phenyl)methanone, demonstrates the utility of this technique in confirming the composition of complex thiophene derivatives. rsc.org

MALDI-TOF is a soft ionization technique particularly useful for analyzing molecules, including small organic compounds, with minimal fragmentation. creative-proteomics.comnews-medical.net In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix (a small, UV-absorbing organic molecule). A pulsed laser irradiates the sample, causing desorption and ionization of the analyte, primarily as the [M+H]⁺ or [M+Na]⁺ adduct. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

For this compound, MALDI-TOF analysis would be expected to show a prominent peak corresponding to its protonated molecular ion. This technique is valuable for rapid molecular weight confirmation. The selection of an appropriate matrix is crucial to minimize background interference in the low mass range where small molecules are detected. rsc.orgresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of a molecule provides insights into its electronic structure and the energy transitions that can occur upon absorption of ultraviolet or visible light. For this compound, specific experimental data regarding its UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values are not available in the reviewed scientific literature.

While studies on various substituted dithienyl methanones and other thiophene derivatives show characteristic absorption bands related to π-π* and n-π* transitions, the precise absorption characteristics are highly dependent on the specific substitution pattern and the solvent used. Without experimental data for the title compound, a detailed analysis of its electronic transitions cannot be provided.

Table 1: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

|---|

X-ray Single Crystal Diffraction Analysis

X-ray single crystal diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides detailed information about molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for this compound. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule in the solid state are currently unknown.

Analysis of related thiophene-containing molecules often reveals interesting conformational properties, such as the dihedral angles between the thiophene rings and the central carbonyl group, which are influenced by steric and electronic effects. However, without a determined crystal structure for the title compound, a definitive description of its molecular geometry is not possible.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

The way molecules pack in a crystal is determined by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions are crucial in determining the physical properties of the material.

Computational and Theoretical Investigations of Bis 5 Methylthiophen 2 Yl Methanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. This method is predicated on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in elucidating a wide range of properties for Bis(5-methylthiophen-2-yl)methanone, from its three-dimensional shape to its electronic and spectroscopic characteristics.

The first step in a typical DFT study is the optimization of the molecular geometry. This computational process systematically alters the positions of the atoms in this compound to find the arrangement with the lowest possible energy, which corresponds to the most stable structure of the molecule. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

For this compound, key parameters determined through geometry optimization would include:

The lengths of the Carbon-Carbon (C-C), Carbon-Sulfur (C-S), Carbon-Hydrogen (C-H), and Carbon-Oxygen (C=O) bonds.

The angles between atoms, such as the C-S-C angle within the thiophene (B33073) rings and the C-C(=O)-C angle of the central ketone group.

The dihedral angles, which describe the rotational orientation of the two 5-methylthiophene rings relative to the central carbonyl group.

Table 1: Predicted Key Geometric Parameters for this compound (Note: This table represents typical parameters that would be obtained from DFT calculations and is for illustrative purposes.)

| Parameter | Description | Predicted Value Range |

|---|---|---|

| Bond Lengths | ||

| C=O | Length of the carbonyl double bond | ~1.20 - 1.25 Å |

| C-C (ketone-ring) | Length of the single bond connecting the carbonyl carbon to the thiophene ring | ~1.45 - 1.50 Å |

| C-S (ring) | Average length of the carbon-sulfur bonds within the thiophene rings | ~1.70 - 1.75 Å |

| C-C (ring) | Average length of the carbon-carbon bonds within the thiophene rings | ~1.37 - 1.45 Å |

| Bond Angles | ||

| C-C(=O)-C | Angle around the central carbonyl carbon | ~120° - 125° |

| Dihedral Angle |

Frontier Molecular Orbital (FMO) theory is a critical component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions and electronic excitation. For this compound, the FMO analysis would reveal the distribution of electron density in these key orbitals, highlighting which parts of the molecule (e.g., the sulfur atoms, the carbonyl oxygen, or the aromatic rings) are the primary sites for electron donation and acceptance.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this includes:

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). This allows for the assignment of specific peaks in an experimental spectrum to particular functional groups, such as the characteristic C=O stretch of the ketone.

NMR Spectroscopy: It is possible to compute the nuclear magnetic resonance (NMR) chemical shifts for atoms like ¹H and ¹³C. These predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. MEP maps are highly effective for identifying the electron-rich and electron-poor regions of a molecule.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with lone pairs on electronegative atoms and are the preferred sites for electrophilic attack. For this compound, this region would be prominent around the carbonyl oxygen atom.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are the preferred sites for nucleophilic attack. In this molecule, positive potential would likely be found around the hydrogen atoms.

The MEP map provides a clear, intuitive picture of how this compound would interact with other charged or polar species.

Analysis of Reactivity Indices and Local Reactivity Descriptors

Building upon the electronic structure data from DFT, various global and local reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity.

Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO and describe the reactivity of the molecule as a whole.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of the molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as Fukui functions, identify which specific atoms or regions within the molecule are most reactive. These descriptors pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks, offering a more detailed view of reactivity than an MEP map alone. For this compound, this analysis would specify the reactivity of each carbon, sulfur, and oxygen atom.

Table 2: Key Global Reactivity Descriptors (Note: This table outlines the concepts and formulas for descriptors derivable from DFT calculations.)

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

While DFT calculations often focus on a single molecule in the gas phase, Hirshfeld surface analysis is a powerful method for visualizing and quantifying the intermolecular interactions within a crystal lattice. This technique defines a unique surface for a molecule within a crystal, partitioning the crystal's electron density among the constituent molecules.

The Hirshfeld surface can be mapped with various properties:

dnorm: A normalized contact distance that highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. This mapping vividly displays key interactions like hydrogen bonds and other close contacts.

Shape Index and Curvedness: These properties describe the shape of the surface, helping to identify complementary packing patterns, such as π-π stacking between the thiophene rings of adjacent molecules.

: Data Unavaliable

Quantum chemical descriptors are fundamental in modern computational chemistry for predicting the behavior of molecules and establishing relationships between their electronic structure and macroscopic properties. These descriptors, derived from the principles of quantum mechanics, provide insights into the reactivity, stability, and potential applications of chemical compounds.

For thiophene-based molecules, computational studies, often employing Density Functional Theory (DFT), typically investigate a range of descriptors. These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding a molecule's electronic properties, such as its ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

Although these computational methods are frequently applied to novel thiophene derivatives to explore their potential in materials science, medicinal chemistry, and other fields, a specific analysis of this compound with tabulated quantum chemical descriptors has not been identified in the searched literature. Therefore, the creation of a detailed article section on the "Quantum Chemical Descriptors for Structure-Property Correlations" for this particular compound, as per the requested outline, is not possible at this time.

Coordination Chemistry and Ligand Design with Thiophene Based Methanones

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes utilizing bis(5-methylthiophen-2-yl)methanone as a ligand is a subject of specialized research. While extensive studies exist for various thiophene (B33073) derivatives, the coordination chemistry of this specific ketone is less commonly documented. The following sections compile available findings on its complexes with various transition metals.

Palladium(II) Complexes

Research into palladium(II) complexes often involves ligands with soft donor atoms like sulfur, making thiophene derivatives attractive candidates. However, studies specifically detailing the synthesis and characterization of Pd(II) complexes with this compound are not widely available in the current body of scientific literature. Typically, palladium(II) complexes with related phosphinothiophene or N,O-bidentate phenylazo-naphtolate ligands are synthesized by reacting a palladium(II) salt, such as PdCl₂, with the respective ligand in an appropriate solvent. ubc.canih.gov Characterization would generally involve techniques like NMR spectroscopy (¹H, ¹³C, ³¹P), FT-IR spectroscopy, and single-crystal X-ray diffraction to determine the coordination geometry and bonding. ubc.canih.govunits.it

Copper(II), Cadmium(II), Nickel(II), and Zinc(II) Complexes

The coordination chemistry of first-row transition metals with thiophene-containing ligands is a broad field. For instance, copper(II) complexes with Schiff base ligands derived from thiophene have been synthesized and characterized. nih.gov These syntheses often involve the reaction of a metal salt (e.g., copper acetate) with the ligand in a suitable solvent. nih.gov Characterization of such complexes typically employs elemental analysis, spectroscopic methods (FT-IR, UV-Vis), magnetic susceptibility measurements, and X-ray diffraction to elucidate their structure and properties. researchgate.netnih.gov While these examples provide a procedural framework, specific published syntheses and detailed characterization data for Copper(II), Cadmium(II), Nickel(II), or Zinc(II) complexes with this compound remain scarce.

Ruthenium and Silver Complexes

Ruthenium and silver complexes are known to form with a variety of sulfur- and nitrogen-containing ligands. For example, silver(I) complexes have been successfully synthesized with thiophene-based bis(amidopyridine) and dithienylquinoxaline ligands. nih.govnih.gov A common synthetic method involves combining a solution of a silver salt, like AgNO₃, with the ligand in a solvent such as methanol. nih.gov Similarly, ruthenium(II) complexes are often prepared from precursors like cis-[Ru(bpy)(dmso-S)₂Cl₂] or [RuCl₂(p-cym)]₂ and the desired ligand. nih.govnih.gov Despite these established methods for related compounds, specific reports on the synthesis and full characterization of ruthenium or silver complexes with this compound as the primary ligand are not found in the reviewed literature.

Ligand Binding Modes and Coordination Geometries

The binding mode of thiophene-based ligands to metal centers can vary. The sulfur atom of the thiophene ring is a potential coordination site. In a simple ketone like this compound, coordination could theoretically occur through the sulfur atoms, the carbonyl oxygen, or a combination thereof, potentially acting as a chelating or bridging ligand.

In related systems, thiophene-containing ligands exhibit diverse coordination behaviors. For example, in silver(I) complexes with dithienylquinoxaline ligands, coordination occurs through the nitrogen atoms of the quinoxaline moiety. nih.gov In copper(II) Schiff base complexes, the metal center is typically coordinated by phenolate oxygen and imine nitrogen atoms in a distorted square-planar geometry. nih.gov Palladium(II) complexes with N,O-bidentate ligands also adopt a square-planar geometry. nih.gov Without specific structural data for complexes of this compound, its precise binding modes and the resulting coordination geometries remain speculative.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally linked to their geometry and the nature of the metal-ligand bonding. For instance, the magnetic moments of transition metal complexes can indicate their geometry, with different values expected for tetrahedral versus square planar configurations. researchgate.net Electronic spectra (UV-Vis) provide insights into d-d transitions and charge transfer bands, which are characteristic of the coordination environment. ubc.canih.gov

While general principles are well-established, specific data such as magnetic susceptibility measurements or detailed electronic absorption spectra for complexes of this compound are not available in the surveyed literature. Such data would be crucial for understanding the electronic structure and spin state of the metal centers in these potential complexes.

Application in Metallo-Supramolecular Architectures and Polymers

Thiophene-containing molecules are of significant interest in the construction of functional materials like metallo-supramolecular polymers due to their electronic properties and rigid structure. The formation of these architectures relies on the coordination of metal ions with organic ligands to create extended, ordered structures. mdpi.com For example, thiophene-based bis(amidopyridine) ligands react with silver(I) salts to form either macrocyclic complexes or coordination polymers, depending on the counter-ion. nih.gov These materials can exhibit interesting properties and self-assemble into complex sheet structures through various secondary bonding interactions. nih.gov Although the potential for this compound to act as a building block in such supramolecular systems exists, there are no specific published examples of its application in this area.

Supramolecular Assembly and Non Covalent Interactions of Thiophene Based Methanones

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant and directional non-covalent interactions, playing a pivotal role in the formation of predictable supramolecular architectures. In the context of thiophene-based methanones, the carbonyl group (C=O) is a primary hydrogen bond acceptor, while activated C-H donors on the thiophene (B33073) rings can act as hydrogen bond donors.

In the crystal structure of a polymorph of di(thiophen-3-yl) ketone, which is a close analog of bis(5-methylthiophen-2-yl)methanone, the molecules are connected into layers through C—H⋯O hydrogen bonds. In this arrangement, the oxygen atom of the carbonyl group acts as a bifurcated acceptor, forming hydrogen bonds with C-H groups from two different neighboring molecules. This type of interaction is a common feature in the crystal packing of ketones. For bis(2-iodothiophen-3-yl)methanone, weak intermolecular C—H⋯O hydrogen bonds also link the molecules into layers. nih.gov

For this compound, it is anticipated that similar C—H⋯O hydrogen bonds would be a dominant feature in its crystal packing. The hydrogen atoms on the thiophene rings, particularly those adjacent to the electron-withdrawing carbonyl group, would be the most likely donors. The methyl groups on the thiophene rings could also potentially participate in weaker C-H···O interactions. The formation of these hydrogen bonds would likely lead to the assembly of molecules into chains or sheets, which are common supramolecular motifs.

| Interaction Type | Donor | Acceptor | Typical Motif |

| C—H⋯O | Thiophene C-H | Carbonyl Oxygen | Chains, Sheets |

| C—H⋯O | Methyl C-H | Carbonyl Oxygen | Chains, Sheets |

π-Stacking and Aromatic Interactions

Aromatic interactions, particularly π-stacking, are another crucial non-covalent force in the assembly of thiophene-based compounds. The electron-rich thiophene rings can interact with each other in various geometries, including face-to-face and edge-to-face arrangements. These interactions are vital for charge transport in organic semiconductor applications.

In the aforementioned polymorph of di(thiophen-3-yl) ketone, the crystal structure features π–π stacking interactions between the thiophene rings of adjacent molecules. mdpi.com These interactions contribute to the formation of the layered structure. The tendency of thiophene rings to form π-stacked aggregates is a well-documented phenomenon and is influenced by the electronic nature of substituents on the ring. The presence of electron-withdrawing groups can affect the quadrupole moment of the aromatic ring and influence the strength and geometry of the stacking.

For this compound, significant π-stacking between the methyl-substituted thiophene rings is expected. The relative arrangement of the rings, whether they are parallel-displaced or in a T-shaped geometry, will depend on a delicate balance of electrostatic and dispersion forces. The methyl groups, while adding steric bulk, can also influence the electronic properties of the thiophene ring and thus modulate the π-stacking interactions. Computational studies on thiophene-based oligomers have shown that dispersion forces play a significant role in the stability of π-stacked dimers. mdpi.com

| Interaction Type | Participating Groups | Significance |

| π–π Stacking | Thiophene Rings | Charge transport, formation of layered structures |

| C—H⋯π | C-H bonds and Thiophene Rings | Stabilization of crystal packing |

Formation of Supramolecular Synthons and Assemblies

The predictable and robust non-covalent interactions in a system can be described in terms of supramolecular synthons. These are structural units within a supramolecular assembly that are formed by known and reliable intermolecular interactions. The identification of these synthons is a cornerstone of crystal engineering.

Based on the analysis of related thiophene ketones, the primary supramolecular synthon expected for this compound is a catemeric chain or a dimeric motif based on C—H⋯O hydrogen bonds. In a catemeric arrangement, molecules are linked head-to-tail to form a one-dimensional chain. A dimeric synthon would involve two molecules linked by a pair of hydrogen bonds. These primary synthons can then further assemble through weaker interactions like π-stacking and van der Waals forces to form the final three-dimensional crystal structure.

The concept of supramolecular synthons allows for a hierarchical understanding of the crystal packing. For instance, in many organic crystals, strong hydrogen bonds dictate the primary assembly into dimers or chains, and these are then packed together through weaker π-stacking and other dispersive forces. The reliability of a particular synthon can be influenced by the presence of competing interaction sites on the molecule. In the case of this compound, the carbonyl oxygen is the most prominent hydrogen bond acceptor, making the C—H⋯O synthon highly probable.

The formation of these assemblies is a dynamic process, and polymorphism—the ability of a compound to crystallize in more than one crystal structure—is a common phenomenon. Different polymorphs can arise from subtle changes in crystallization conditions, leading to different arrangements of supramolecular synthons and, consequently, different physical properties. The study of a new polymorph of di(thiophen-3-yl) ketone highlights how different molecular assemblies can be realized for the same compound. mdpi.com

Crystal Engineering Principles Applied to Thiophene Ketones

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The principles of crystal engineering provide a framework for predicting and controlling the supramolecular assembly of molecules like this compound.

A key principle of crystal engineering is the hierarchical nature of non-covalent interactions. Generally, strong hydrogen bonds are the most influential in directing the crystal packing, followed by weaker hydrogen bonds and π-stacking interactions. By understanding this hierarchy, it is possible to design molecules with specific functional groups to promote desired supramolecular motifs. For thiophene ketones, the carbonyl group is a powerful tool for directing the assembly through C—H⋯O hydrogen bonds.

The substitution pattern on the thiophene ring is another critical design element. The introduction of the methyl groups in this compound can have several effects. Sterically, they can influence the possible conformations of the molecule and the way molecules pack together. Electronically, they can modify the charge distribution in the thiophene ring, which in turn affects the strength of both hydrogen bonding and π-stacking interactions.

By applying these crystal engineering principles, it is possible to hypothesize the likely supramolecular structure of this compound. It is expected to form a hydrogen-bonded network, likely in the form of chains or layers, which are further stabilized by π-stacking interactions between the thiophene rings. The specific details of this assembly would depend on the subtle interplay of these various non-covalent forces.

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Thiophene-based organic semiconductors have been a significant focus of research for the past two decades due to their applicability in a wide range of electronic and optoelectronic devices. researchgate.netnih.gov The excellent electronic properties of thiophene (B33073) derivatives make them versatile building blocks for creating complex molecules used in these technologies. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs)

Thiophene-containing oligomers and polymers are widely utilized in the emissive layers of Organic Light-Emitting Diodes (OLEDs) due to their high charge carrier mobility and tunable emission properties. nih.gov The incorporation of thiophene units can lead to materials with high photoluminescence quantum yields. While direct studies on Bis(5-methylthiophen-2-yl)methanone in OLEDs are scarce, related thieno[3,2-b]thiophene (B52689) derivatives have been successfully used as emitters in OLEDs, demonstrating high brightness and current efficiency. mdpi.com For instance, a series of substituted thieno[3,2-b]thiophene derivatives have shown promising performance as OLED emitters. mdpi.com The electronic properties of the this compound could potentially be tailored for OLED applications through further chemical modification.

Table 1: Performance of Selected Thiophene-Based OLED Emitters (Analogous Compounds)

| Compound | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | Reference |

| Thieno[3,2-b]thiophene derivative 63 | Data not available | Data not available | mdpi.com |

| Thieno[3,2-b]thiophene derivative with triphenylamine | Data not available | Data not available | mdpi.com |

Photonic Devices

The application of thiophene-based materials extends to various photonic devices, where their ability to interact with light is harnessed. The π-conjugated system in compounds like this compound allows for strong absorption and emission of light, which is a fundamental requirement for many photonic applications.

Photochromic Materials and Light-Responsive Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for developing molecular switches and optical memory devices. Thiophene derivatives have been extensively investigated for their photochromic behavior. Spiropyrans incorporating thiophene units have shown systematic variation in their photochromic properties. mdpi.com Similarly, diarylethenes based on benzo[b]thiophene-1,1-dioxide exhibit notable photochromism in both solution and solid state. researchgate.net

While there is no direct evidence of photochromism in this compound, the presence of the thiophene rings suggests that it could be a precursor for or a component of more complex photochromic systems. The methanone (B1245722) bridge, however, does not typically contribute to photochromic behavior in the same way as the ethene bridge in diarylethenes.

Table 2: Photochromic Properties of Thiophene-Based Analogues

| Compound Class | Switching Wavelengths | Key Features | Reference |

| Thiophene-substituted Spiropyrans | Varies with substitution | Tunable photochromic properties | mdpi.com |

| Benzo[b]thiophene-1,1-dioxide based Diarylethenes | UV and visible light | Excellent fatigue resistance and thermal stability | researchgate.net |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for applications in optical communications, data storage, and optical computing. Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO properties. The replacement of phenylene rings with more polarizable thienylene groups is a common strategy to enhance NLO responses. mdpi.com

Research on quadrupolar bithiophenes and cyclopentadithiophenes has demonstrated their potential as NLO materials, exhibiting significant two-photon absorption. mdpi.com Although specific NLO data for this compound is not available, the presence of the two thiophene rings connected by a carbonyl group could give rise to second or third-order NLO effects, particularly if functionalized with suitable electron-donating or -withdrawing groups. Studies on donor-acceptor acetylene (B1199291) compounds have provided a framework for understanding structure-property relationships in NLO materials. researchgate.net

Table 3: NLO Properties of Related Thiophene Derivatives

| Compound Type | NLO Property Investigated | Potential Application | Reference |

| Quadrupolar Bithiophenes | Two-Photon Absorption (2PA) | Biophotonics | mdpi.com |

| Donor-Acceptor Phenylacetylenes | Second-order nonlinear polarizability | Optical signal processing | researchgate.net |

| Metal-terminated bis(dioxaborine) polymethines | Third-order polarizability | Near-infrared applications |

Functional Dyes and Sensitizers for Optoelectronic Applications

The strong absorption of light by conjugated thiophene systems makes them excellent candidates for use as functional dyes and sensitizers in applications like dye-sensitized solar cells (DSSCs). Novel donor-π-acceptor (D-π-A) functional dyes with a carbonyl-bridged bithiophene π-spacer have been synthesized and shown to have strong absorption in the visible region. mdpi.com These dyes exhibit panchromatic absorption properties and high photostability. mdpi.com

Organic dyes containing bis-dimethylfluorenyl amino benzo[b]thiophene have been successfully used as sensitizers in DSSCs, achieving high power conversion efficiencies. While this compound itself is not a typical D-π-A dye, it could serve as a core structure for the synthesis of such dyes. The carbonyl group can act as an electron-withdrawing moiety, and the methyl groups on the thiophene rings can be modified to tune the electronic properties.

Table 4: Performance of DSSCs with Thiophene-Based Dyes (Analogous Compounds)

| Dye | Power Conversion Efficiency (η) | Jsc (mA/cm²) | Voc (V) | Fill Factor | Reference |

| JK-16 | 7.43% | 15.33 | 0.74 | 0.66 | |

| JK-17 | 5.49% | 12.66 | 0.67 | 0.65 | |

| CYF1 | 8.02% | Data not available | Data not available | Data not available |

Catalytic Applications of Bis 5 Methylthiophen 2 Yl Methanone Derivatives

Ligand Role in Transition Metal Catalysis

Derivatives of bis(thienyl)methanones and other thiophene-containing molecules have been explored as ligands in transition metal-catalyzed reactions. The sulfur atom in the thiophene (B33073) ring can coordinate to metal centers, and the electronic properties of the thiophene ring can be tuned by substituents, thereby influencing the catalytic activity of the metal complex.

Currently, there is a lack of specific research literature detailing the application of bis(5-methylthiophen-2-yl)methanone derivatives as ligands in hydroformylation catalysis. While thiophene-based phosphine (B1218219) ligands have been investigated in various catalytic reactions, their specific use and efficacy in hydroformylation processes, particularly for derivatives of this compound, are not well-documented in available scientific reports.

Thiophene derivatives have been successfully employed as ligands and substrates in various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. For instance, palladium catalysts are effective for the oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes. rsc.org This method is noted for its tolerance to air and moisture, as well as its compatibility with a wide range of functional groups. rsc.org

The generation of metalated thiophenes using a Grignard reagent and a catalytic amount of a secondary amine allows for subsequent cross-coupling with aryl halides in the presence of a nickel or palladium catalyst, producing C-H arylated products in good to excellent yields. researchgate.net This approach has been applied to the synthesis of 2,5-diarylthiophenes. researchgate.net Furthermore, a highly efficient, ligand-free Suzuki coupling reaction for incorporating thiophene rings into π-conjugated systems has been developed, requiring only a very low loading of a palladium catalyst (0.02 mol%). rsc.org

While direct studies on this compound are limited, the broader class of thiophene-containing compounds demonstrates significant potential in this area. The data below summarizes representative cross-coupling reactions involving thiophene derivatives.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Involving Thiophene Derivatives

| Catalyst/Ligand System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | Thiophene & Aryl Bromide | Arylated Thiophene | Good to Excellent | researchgate.net |

| Pd(OAc)₂ | Benzothiazole & Thiophene | Cross-coupled Heterocycles | High | rsc.org |

This table presents generalized findings for thiophene derivatives in the absence of specific data for this compound.

Organocatalysis

Thiophene derivatives have also found application in the field of organocatalysis, where a small organic molecule accelerates a chemical reaction. The unique structural and electronic features of the thiophene ring can be harnessed to create effective organocatalysts. For example, optically active polysubstituted thiophenes have been synthesized using organocatalysts. researchgate.net Thiophene-based compounds are of interest due to their presence in numerous natural products and their potential biological activities, which drives the development of synthetic methods, including organocatalytic approaches. researchgate.net

Research has shown that thiophene-based structures can be key components of catalysts for asymmetric transformations. While specific examples for this compound as an organocatalyst are not prominent in the literature, the derivatization of the thiophene scaffold is a common strategy in the design of new organocatalysts. The field continues to explore the potential of various heterocyclic compounds, including thiophenes, for inducing chirality and promoting a wide range of organic reactions.

Electrochemical Properties and Redox Behavior

Voltammetric Analysis

Voltammetric analysis, particularly cyclic voltammetry (CV), is a powerful technique to probe the electrochemical characteristics of molecules like Bis(5-methylthiophen-2-yl)methanone. Studies on the closely related di-2-thienyl ketone have demonstrated its ability to undergo anodic electropolymerization. This process involves the oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually a polymer film on the electrode surface.

The cyclic voltammogram of di-2-thienyl ketone typically shows an irreversible oxidation peak corresponding to the formation of these radical cations. The electropolymerization process is influenced by experimental conditions such as the solvent and the nature of the electrode material (e.g., platinum, gold, or tin oxide). It has been observed that while the electro-oxidation process is only slightly dependent on the solvent, the quality of the resulting polymer film is determined by the electrode substrate. During this electropolymerization, the thiophene (B33073) rings are the primary sites of reaction, leading to the formation of polythiophene chains, while the carbonyl groups remain intact.

For this compound, the presence of the electron-donating methyl groups is anticipated to lower the oxidation potential compared to its unsubstituted counterpart. This is because the methyl groups increase the electron density in the thiophene rings, making them easier to oxidize.

Determination of Redox Potentials

The redox potentials of a compound are critical indicators of its tendency to be oxidized or reduced. In the context of this compound, the primary redox process of interest is the oxidation of the thiophene rings.

While specific redox potential values for this compound are not extensively documented in publicly available literature, data for related thiophene compounds can provide valuable insights. The oxidation potential of thiophene itself is approximately 2.0 V versus a standard calomel (B162337) electrode (SCE). The introduction of a carbonyl group, as in di-2-thienyl ketone, would be expected to increase this potential due to its electron-withdrawing nature. Conversely, the addition of methyl groups, which are electron-donating, would lower the oxidation potential.

The following table provides hypothetical redox potential data for this compound, based on the known effects of substituents on thiophene systems. These values are illustrative and would require experimental verification.

| Compound | First Oxidation Potential (Epa) vs. SCE (V) | Process |

| Thiophene | ~2.0 | Irreversible Oxidation |

| Di-2-thienyl ketone | > 2.0 (estimated) | Irreversible Oxidation/Electropolymerization |

| This compound | < Di-2-thienyl ketone (estimated) | Irreversible Oxidation/Electropolymerization |

Note: These are estimated values to illustrate expected trends. Actual values require experimental determination.

Correlation with Electronic Structure and Material Performance

The electronic structure of this compound is central to its electrochemical behavior and the performance of materials derived from it. The molecule consists of two thiophene donor units linked by a carbonyl acceptor group, creating a D-A-D (donor-acceptor-donor) structure. This architecture has significant implications for the electronic properties of the resulting polymers.

The presence of the carbonyl group can disrupt the planarity of the polymer chain to some extent, which may affect the effective conjugation length and, consequently, the material's conductivity. However, it also introduces polarity, which can be beneficial for applications such as sensors or in the fabrication of electroluminescent devices. The conductivity of electrodeposited films of poly(di-2-thienyl ketone) has suggested their potential use in electroluminescent diodes. The introduction of methyl groups in poly(this compound) would likely lead to a polymer with a lower oxidation potential and a smaller band gap compared to the unsubstituted polymer, potentially enhancing its performance in such applications.

The relationship between the molecular structure and the electrochemical and material properties is summarized in the table below.

| Structural Feature | Electronic Effect | Impact on Electrochemical Properties | Potential Material Performance |

| Thiophene Rings | Electron-donating | Site of oxidation and polymerization | Forms conjugated polymer backbone |

| Carbonyl Group | Electron-withdrawing | Increases oxidation potential (relative to thiophene), introduces polarity | Affects band gap, potential for electroluminescence |

| Methyl Groups | Electron-donating (inductive effect) | Lowers oxidation potential, increases electron density | Modifies electronic properties of the polymer, potentially enhancing conductivity and lowering the band gap |

Future Perspectives and Emerging Research Areas

Rational Design of Thiophene (B33073) Ketone Derivatives with Tuned Properties

The rational design of molecules involves the strategic modification of a core chemical structure to achieve specific, predetermined properties. For thiophene ketones, this approach allows chemists to fine-tune electronic, optical, and biological characteristics by altering the substituents on the thiophene rings.

Several established synthetic methodologies are employed to create these derivatives. These reactions, which form the thiophene ring itself, offer versatile entry points for introducing functional diversity. rsc.org The choice of synthesis route is critical in the rational design process, as it dictates the possible substitution patterns.

Table 1: Key Synthetic Routes for Thiophene Derivatives

| Synthesis Method | Description | Starting Materials Example |

|---|---|---|